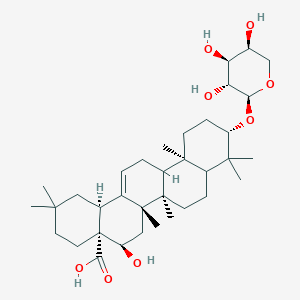
Glycoside L-B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycoside L-B is a naturally occurring compound found in various plants. It belongs to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. Glycosides play crucial roles in various biological processes and have significant applications in medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycoside L-B can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of a sugar molecule with an alcohol in the presence of an acid catalyst. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the transfer of a glycosyl group from a donor to an acceptor molecule .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification processes. The enzymatic synthesis method is also employed on an industrial scale due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Glycoside L-B undergoes various chemical reactions, including:
Oxidation: Glycosides can be oxidized to form corresponding acids.
Reduction: Reduction of glycosides can lead to the formation of alcohols.
Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glycosidic acids, while reduction can produce glycosidic alcohols .
Scientific Research Applications
Glycoside L-B has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of bioactive compounds and as a natural sweetener in the food industry .
Mechanism of Action
The mechanism of action of Glycoside L-B involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, some glycosides inhibit the Na+/K+ ATPase enzyme, affecting ion balance and cellular functions .
Comparison with Similar Compounds
Glycoside L-B can be compared with other glycosides such as:
Digoxin: A cardiac glycoside used to treat heart conditions.
Arbutin: A glycoside with skin-lightening properties.
Uniqueness: this compound is unique due to its specific molecular structure and the particular biological activities it exhibits. Its ability to interact with distinct molecular targets sets it apart from other glycosides .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and diverse applications make it a valuable subject of study in scientific research and industrial applications.
Properties
Molecular Formula |
C35H56O8 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O8/c1-30(2)14-15-35(29(40)41)20(16-30)19-8-9-23-32(5)12-11-25(43-28-27(39)26(38)21(36)18-42-28)31(3,4)22(32)10-13-33(23,6)34(19,7)17-24(35)37/h8,20-28,36-39H,9-18H2,1-7H3,(H,40,41)/t20-,21-,22?,23?,24+,25-,26-,27+,28-,32-,33+,34+,35+/m0/s1 |
InChI Key |
SZXCDOOFLYYOCZ-PAGIGTEBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




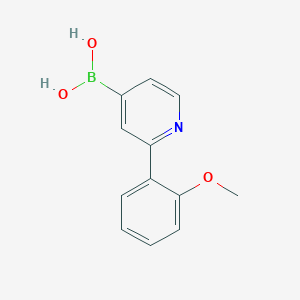
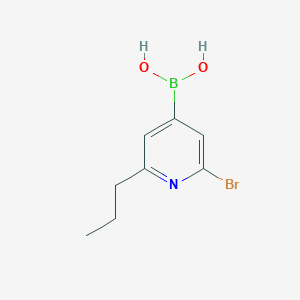
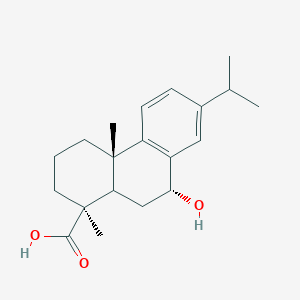
![Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14082982.png)
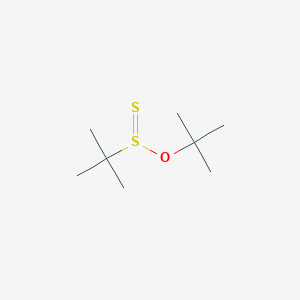
![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)
![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)


![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)
